molecular formula C8H11ClN4O2 B12343960 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione

8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione

Cat. No.: B12343960
M. Wt: 230.65 g/mol
InChI Key: VURMUOIWUJYJPD-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione typically involves the chloromethylation of a purine derivative. One common method includes the reaction of 3,7-dimethylxanthine with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to ensure higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 8-(Azidomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione.

Scientific Research Applications

8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting purinergic receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural purines.

    Industrial Applications: It serves as a precursor for the synthesis of various fine chemicals and polymers.

Mechanism of Action

The mechanism by which 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Bromomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
  • 8-(Hydroxymethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
  • 8-(Azidomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione

Uniqueness

What sets 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione apart from its analogs is the presence of the chloromethyl group, which provides unique reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C8H11ClN4O2

Molecular Weight

230.65 g/mol

IUPAC Name

8-(chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C8H11ClN4O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h5-6H,3H2,1-2H3,(H,11,14,15)

InChI Key

VURMUOIWUJYJPD-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N=C1CCl)N(C(=O)NC2=O)C

Origin of Product

United States

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